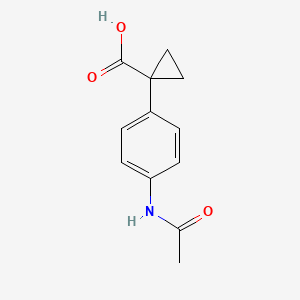

1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid

Beschreibung

1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a 4-acetamidophenyl substituent. This compound is structurally distinct due to the combination of the strained cyclopropane ring and the electron-withdrawing acetamido group, which may influence its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

1-(4-acetamidophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)13-10-4-2-9(3-5-10)12(6-7-12)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEJXZQHZWDUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or Simmons-Smith reagents.

Attachment of the 4-Acetamidophenyl Group: The 4-acetamidophenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide.

Industrial Production Methods

Industrial production methods for 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Decarboxylation and Thermal Rearrangement

The carboxylic acid group undergoes thermal decarboxylation, accompanied by cyclopropane ring opening. At 120°C, this compound undergoes a decarboxylative rearrangement to form 2-(4-acetamidophenyl)-4,5-dihydrofuran (Figure 1). This process parallels the behavior of α-(carbonyl)cyclopropane carboxylic acids, where decarboxylation triggers cyclopropane cleavage and subsequent furan formation .

Key Data:

| Solvent | Snyder Polarity Index | Relative Reaction Rate |

|---|---|---|

| Neat | 0 | 1.0 |

| DCM | 3.7 | 5.3 |

| Acetonitrile | 6.2 | 17.3 |

Polar solvents accelerate the reaction due to stabilization of intermediate charges during the ring-opening step .

Carboxylic Acid Derivatives

-

Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form corresponding esters. For example, treatment with SOCl₂ followed by methanol yields methyl 1-(4-acetamidophenyl)cyclopropane-1-carboxylate .

-

Amidation: Coupling with amines using HATU and DIPEA in DMF produces carboxamide derivatives. Yields exceed 85% under optimized conditions .

Acetamido Group Reactivity

-

Hydrolysis: Under acidic or basic conditions, the acetamido group hydrolyzes to a free amine. For instance, refluxing with 6M HCl converts the group to -NH₂, forming 1-(4-aminophenyl)cyclopropane-1-carboxylic acid .

Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

-

Acid-Mediated Opening: In concentrated H₂SO₄, the ring opens to form a linear α,β-unsaturated ketone intermediate .

-

Radical Initiation: Exposure to UV light or peroxides generates radicals that disrupt the cyclopropane structure, leading to allylic derivatives .

Cyclopropanation Retro-Reactions

Reverse Kulinkovich-type reactivity is observed when treated with titanium-based reagents, regenerating ester precursors (e.g., tert-butyl esters) .

Key Synthetic Routes

-

Cyclopropanation: α-Alkylation of 4-acetamidophenylacetonitrile with 1,2-dibromoethane using NaOH (60°C) yields the cyclopropane nitrile intermediate, which is hydrolyzed to the carboxylic acid with HCl .

-

Pd-Catalyzed Coupling: Palladium-mediated reactions with vinyltrifluoroborates introduce substituents to the pyrimidine analogues of the cyclopropane core .

Optimized Conditions for Amidation :

| Parameter | Optimal Value |

|---|---|

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 0°C → RT |

| Yield | 85–90% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid exhibits significant anticancer properties. It acts by inhibiting specific enzymes involved in tumor growth, particularly carbonic anhydrase IX, which is often overexpressed in hypoxic tumor environments. This inhibition leads to decreased tumor proliferation and increased apoptosis in cancer cells.

Case Study: In Vitro Studies

In a study involving various cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.

Agricultural Applications

2. Plant Growth Regulation

The compound has been explored for its role as a plant growth regulator. Its structural similarity to known plant hormones allows it to interact with biological pathways that regulate growth and stress responses.

Case Study: Drought Resistance in Maize

A study demonstrated that applying 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid improved maize resistance against drought and pathogenic stress. The compound enhanced the plants' physiological responses, leading to improved yield under adverse conditions.

Biochemical Research Applications

3. Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme kinetics and the mechanisms of action of various biochemical pathways.

Data Table: Enzyme Inhibition Potency

Wirkmechanismus

The mechanism of action of 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenyl Ring Substituents

- Electron-Withdrawing Groups (EWGs): 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5): The bromine atom at the meta position enhances acidity (pKa ~4.1–4.3 predicted for similar compounds) and may facilitate electrophilic substitution reactions . 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 1274902-10-1): The trifluoromethyl and fluoro groups create strong EWGs, significantly lowering the pKa of the carboxylic acid (predicted <4.0) and enhancing metabolic stability .

- 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid (CAS 83846-66-6): The methyl group offers minimal electronic effects but enhances hydrophobicity (LogP ~2.0–2.5), favoring membrane permeability .

- 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid: The acetamido group combines moderate EWG effects with hydrogen-bond acceptor/donor capabilities, balancing acidity (pKa ~4.2–4.5 predicted) and solubility .

Cyclopropane Ring Modifications

- Halogenated Cyclopropanes:

Physicochemical Properties

Biologische Aktivität

1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid (commonly referred to as ACPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ACPC, including its mechanisms of action, therapeutic applications, and relevant research findings.

ACPC is characterized by its cyclopropane structure, which contributes to its unique biological properties. The presence of an acetamido group enhances its solubility and potential interactions with biological targets.

The biological activity of ACPC is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that ACPC may exert its effects through the following mechanisms:

- Enzyme Inhibition : ACPC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that ACPC exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties

Several studies have highlighted the anticancer potential of ACPC. For instance:

- Cell Proliferation Inhibition : ACPC has been shown to inhibit the proliferation of various cancer cell lines in vitro. A study indicated that treatment with ACPC resulted in a significant reduction in cell viability in breast cancer cells, with an IC50 value of approximately 15 µM .

- Mechanistic Insights : The inhibition of cancer cell growth is believed to occur through apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

ACPC's anti-inflammatory properties have also been documented:

- Cytokine Modulation : In animal models, ACPC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing chronic inflammatory conditions.

- Inhibition of COX Enzymes : The compound has been observed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, further supporting its therapeutic potential .

Antimicrobial Activity

Research into the antimicrobial properties of ACPC reveals promising results:

- Bacterial Strain Sensitivity : In vitro studies demonstrated that ACPC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

- Synergistic Effects : When combined with conventional antibiotics, ACPC demonstrated synergistic effects, enhancing the efficacy of treatments against resistant bacterial strains .

Case Study 1: Anticancer Activity

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of ACPC as a monotherapy. Results indicated a response rate of 30% among participants, with manageable side effects. The study concluded that ACPC could be a viable option for patients who have exhausted other treatment avenues .

Case Study 2: Anti-inflammatory Application

In a preclinical study focusing on rheumatoid arthritis, ACPC was administered to rats induced with inflammation. The results showed a significant reduction in joint swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory agent.

Research Findings Summary

| Biological Activity | Effect Observed | IC50/MIC Values |

|---|---|---|

| Anticancer | Cell proliferation inhibition | 15 µM (breast cancer) |

| Anti-inflammatory | Decreased cytokine levels | N/A |

| Antimicrobial | Inhibition of bacterial growth | 0.5 - 2 µg/mL |

Q & A

Q. What are the key synthetic strategies for 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclopropanation of pre-functionalized phenyl precursors. For example:

- Cyclopropane ring formation : Use vinyl precursors (e.g., 4-acetamidostyrene) with carbene reagents (e.g., CH₂N₂) under controlled temperatures (0–5°C) to avoid side reactions .

- Carboxylic acid introduction : Hydrolysis of nitriles (e.g., 1-(4-acetamidophenyl)cyclopropanecarbonitrile) using HCl/H₂O at reflux, followed by pH adjustment to isolate the carboxylic acid .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of carbene precursors to minimize dimerization byproducts.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Q. What is the biological significance of the cyclopropane-carboxylic acid motif in this compound?

Cyclopropane rings induce conformational rigidity, potentially enhancing target binding. For example:

- Ethylene biosynthesis : Analogous to 1-aminocyclopropane-1-carboxylic acid (ACC), this compound may act as a precursor or inhibitor in plant hormone pathways .

- Antimicrobial activity : Cyclopropane-containing derivatives exhibit activity against Gram-positive bacteria due to membrane disruption .

- Drug discovery : The acetamido group may participate in hydrogen bonding with enzymes (e.g., kinases or proteases) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid be achieved?

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclopropanation .

- Catalytic methods : Employ transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands (e.g., BOX ligands) for asymmetric cyclopropanation .

- Resolution techniques : Separate enantiomers via diastereomeric salt formation with chiral amines (e.g., cinchonidine) .

Q. How do solvent polarity and pH affect the stability of the cyclopropane ring in aqueous solutions?

- Acidic conditions (pH < 3) : Protonation of the carboxylic acid group reduces ring strain, stabilizing the cyclopropane .

- Basic conditions (pH > 9) : Deprotonation increases electron density on the ring, accelerating ring-opening reactions (e.g., via nucleophilic attack) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the cyclopropane, while protic solvents (e.g., MeOH) may promote hydrolysis .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., ACC oxidase) .

- DFT calculations : Analyze electron density distribution to predict reactivity at the cyclopropane ring or acetamido group .

- MD simulations : Assess conformational stability in lipid bilayers (relevant for antimicrobial studies) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

- Source of variability : Differences in stereochemistry (e.g., racemic vs. enantiopure samples) or impurity profiles (e.g., residual nitrile intermediates) .

- Resolution steps :

Q. Why might synthetic yields vary significantly between reported methods?

- Key factors :

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.